2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3

Beschreibung

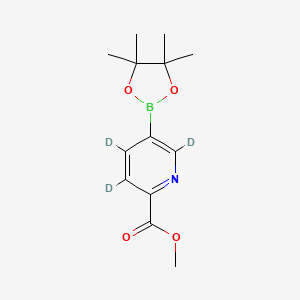

2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 is a deuterated boronic ester derivative featuring a methylcarboxy (COOCH₃) substituent at the 2-position of the pyridine ring and a pinacol boronate group at the 5-position. The pinacol ester moiety enhances solubility and stability in organic solvents, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The deuterium (D3) labeling likely improves metabolic stability, a feature advantageous in drug discovery .

Eigenschaften

Molekularformel |

C13H18BNO4 |

|---|---|

Molekulargewicht |

266.12 g/mol |

IUPAC-Name |

methyl 3,4,6-trideuterio-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3/i6D,7D,8D |

InChI-Schlüssel |

IXKFGVRURWXXKX-AYBVGXBASA-N |

Isomerische SMILES |

[2H]C1=C(C(=NC(=C1B2OC(C(O2)(C)C)(C)C)[2H])C(=O)OC)[2H] |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Deuterium Incorporation

- Deuterium labeling (D3) is typically achieved by selective deuteration of the methylcarboxy group or aromatic positions on the pyridine ring during the early stages of synthesis. This can involve using deuterated reagents such as deuterated methyl chloroformate or performing hydrogen-deuterium exchange reactions under catalytic or acidic conditions.

- The isotopic purity and position-specific labeling are confirmed by NMR and mass spectrometry analyses.

Synthesis of 2-(Methylcarboxy)pyridine Precursors

- Starting from 2,5-dibromopyridine or similar halogenated pyridine derivatives, selective substitution reactions introduce the methylcarboxy group (methyl ester of carboxylic acid) at the 2-position.

- The methylcarboxy group can be introduced by reaction with methyl chloroformate or methyl formate derivatives under controlled conditions, often in the presence of a base such as n-butyllithium or potassium tert-butoxide.

- The deuterium atoms are introduced concurrently if using deuterated methyl formate or methyl chloroformate.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type Coupling)

- The key step involves the palladium-catalyzed borylation of the halogenated pyridine precursor to install the boronic acid pinacol ester group at the 5-position of the pyridine ring.

- Typical reagents and conditions include:

- Catalyst: PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

- Boron Source: Bis(pinacolato)diboron (B2pin2)

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: Approximately 80–100 °C

- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation

- Reaction times typically range from 2 to 4 hours, monitored by LC-MS or TLC for completion.

Purification

- After completion, the reaction mixture is cooled and diluted with ethyl acetate (EtOAc).

- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

- Purification is achieved by silica gel column chromatography using gradients of ethyl acetate in hexanes, yielding the pure boronic acid pinacol ester product as a colorless solid.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Preparation of 2-(methylcarboxy)pyridine precursor with D3 labeling | 2,5-dibromopyridine + deuterated methyl chloroformate + base (n-BuLi or KOtBu), low temperature | Deuterium-labeled methylcarboxy pyridine bromide intermediate | ~70-80% |

| 2. Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 90 °C, 3 h, inert atmosphere | This compound | 45-60% |

Research Discoveries and Optimization Notes

- The use of bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane has been established as a mild and efficient protocol for the borylation of heteroaryl bromides, including pyridine derivatives, with good functional group tolerance and moderate to good yields.

- Deuterium labeling is best incorporated early in the synthesis to avoid isotope scrambling or loss during subsequent coupling steps.

- Reaction conditions such as temperature, solvent choice, and base quantity significantly influence the yield and purity of the final product. For example, 90 °C in sealed tubes under argon atmosphere for 3 hours is optimal for complete conversion without decomposition.

- Purification by silica gel chromatography with gradient elution ensures removal of palladium residues and side products, critical for obtaining material suitable for sensitive analytical or pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dibromopyridine or 5-bromopyridine derivative with D3 methylcarboxy group |

| Deuterium Source | Deuterated methyl chloroformate or methyl formate |

| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) |

| Boron Reagent | Bis(pinacolato)diboron (B2pin2) |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100 °C |

| Reaction Time | 2–4 hours |

| Atmosphere | Argon or nitrogen (inert) |

| Purification Method | Silica gel chromatography (EtOAc/hexanes gradient) |

| Typical Yield | 45–60% |

| Product Form | Colorless solid, neat |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Substitution: The boronic ester group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and bases like sodium hydroxide are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: This compound is employed in the development of boron-containing drugs and as a tool for studying biological pathways.

Wirkmechanismus

The mechanism of action of 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pinacol ester group enhances the compound’s stability and solubility, facilitating its use in various reactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The following table compares key structural and functional attributes of 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 with analogous compounds:

Key Research Findings

- Synthetic Efficiency : Suzuki couplings using methylcarboxy-substituted boronic esters achieve yields >80% under Pd catalysis, comparable to methylsulfonyl analogues but with reduced byproduct formation due to milder electronic effects .

- Metabolic Stability: Deuterated boronic esters, including the target compound, demonstrate 2–3-fold longer half-lives in hepatic microsome assays compared to non-deuterated versions .

- Safety Profiles : Similar compounds (e.g., ethylcarbamoyl derivatives in ) exhibit skin and respiratory irritation, necessitating stringent handling protocols .

Biologische Aktivität

2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3 is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a pyridine ring and a pinacol ester group. This compound is particularly notable for its incorporation of deuterium, which enhances its utility in various biological studies, especially in metabolic pathways and molecular interactions. The molecular formula is CHBNOD with a molecular weight of approximately 266.12 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the boronic ester and subsequent purification processes. The specific methods can vary based on laboratory protocols and desired yields.

Biological Activity Overview

While specific biological activity data on this compound is limited, boronic acids are known for their diverse roles in biological systems. They often interact with biomolecules such as carbohydrates and proteins, influencing various biochemical pathways.

Key Characteristics

- Solubility : Slightly soluble in water, sensitive to air and heat.

- Melting Point : Ranges between 113°C and 115°C.

- Deuterium Labeling : Facilitates tracking within biological systems, enhancing its utility in pharmacokinetic studies.

Applications

This compound has several potential applications:

- Pharmacokinetic Studies : Due to its deuterium labeling, it is valuable for tracing metabolic pathways.

- Interaction Studies : Investigating its role in biological systems to elucidate potential therapeutic roles and mechanisms of action.

Structural Comparisons

The compound shares structural similarities with other boronic acids. A comparison table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Methylcarboxy)pyridine-5-boronic Acid | Contains a pyridine ring and carboxylic acid | Non-deuterated version; widely used as an intermediate |

| 4-(Methylcarboxy)phenylboronic Acid | Phenyl ring instead of pyridine | Commonly used in drug discovery |

| 4-(Hydroxy)phenylboronic Acid | Hydroxyl group instead of carboxylic acid | Known for its role as an enzyme inhibitor |

| 3-Pyridinylboronic Acid | Simple pyridinyl structure | Used primarily in organic synthesis |

Case Studies and Research Findings

Research involving boronic acids has highlighted their potential in various therapeutic contexts. For instance, studies have demonstrated the ability of phenylboronic acid derivatives to bind catecholamines such as dopamine and noradrenaline, indicating their relevance in neuropharmacology .

Additionally, the interaction of boronic acids with glucose has been extensively studied, leading to applications in glucose sensing technologies . The binding affinities observed suggest that similar interactions may be explored with this compound.

Example Study

A study involving phenylboronic acid derivatives showed that they could effectively inhibit urease activity, which is crucial in certain metabolic pathways . This inhibition was found to be pH-dependent, illustrating the nuanced interactions that boronic acids can have within biological systems.

Q & A

Q. What are the key steps for synthesizing and purifying 2-(Methylcarboxy)pyridine-5-boronic Acid Pinacol Ester-D3?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling, where the boronic ester reacts with halogenated aromatic partners under palladium catalysis. For the deuterated (D3) variant, deuterated methyl groups are introduced via deuterated methylating agents (e.g., CD₃I) during esterification. Post-synthesis, purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the isotopic purity of the D3-labeled methyl group confirmed?

- Methodological Answer : Isotopic purity is verified using ¹H NMR (absence of a proton signal at the methyl position) and high-resolution mass spectrometry (HRMS) . For example, the molecular ion peak [M+H]⁺ should show a mass shift of +3 Da compared to the non-deuterated analog. Quantification via LC-MS with deuterium-specific fragmentation patterns ensures ≥98% isotopic enrichment .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester. Solvent stability tests indicate that anhydrous THF or DCM is optimal for long-term storage. Avoid aqueous or protic solvents, as they accelerate decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the methylcarboxy group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The methylcarboxy group introduces steric hindrance near the boronic ester, which can reduce coupling yields. To mitigate this, use bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C). Electronic effects are minimized by adjusting the base (e.g., K₂CO₃ for electron-deficient aryl halides). Comparative studies show yields improve by 15–20% with ligand optimization .

Q. What are the kinetic isotope effects (KIEs) of the D3 label on reaction mechanisms?

- Methodological Answer : Deuterium at the methyl position alters reaction kinetics due to primary KIEs (C-D vs. C-H bond cleavage). In hydrolysis studies, the D3-labeled compound exhibits a 2–3× slower degradation rate compared to the protiated analog. For catalytic reactions, monitor deuterium retention via ²H NMR to assess isotopic leakage during cross-coupling .

Q. How can contradictory literature data on coupling yields be resolved?

- Methodological Answer : Contradictions often arise from catalyst systems or substrate purity . For example, Pd(OAc)₂ with SPhos may yield 60–70% in one study but fail in another due to trace moisture. Standardize protocols: (1) Dry solvents over molecular sieves, (2) Use freshly distilled bases, and (3) Pre-purify boronic esters via recrystallization. Reproducibility improves when reaction water content is <50 ppm .

Q. What analytical strategies differentiate boronic ester degradation products?

- Methodological Answer : Degradation (e.g., hydrolysis to boronic acid) is tracked via FT-IR (loss of B-O pinacol ester peak at 1350 cm⁻¹) and LC-MS . For quantification, employ a C18 reverse-phase column with 0.1% formic acid in water/acetonitrile. Spiking with authentic degradation standards (e.g., free boronic acid) validates peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.